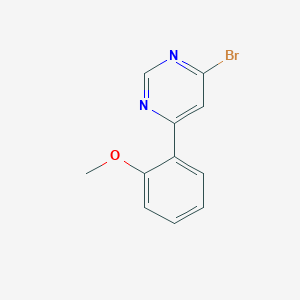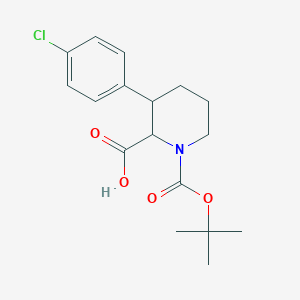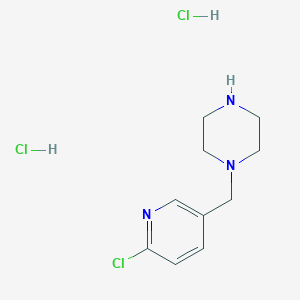
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
Vue d'ensemble
Description
“1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C10H16Cl3N3 and a molecular weight of 284.6 g/mol . It is intended for research use only.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride” consists of a piperazine ring with a 6-chloropyridin-3-yl methyl group attached to one of the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
“1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 284.62 g/mol .Applications De Recherche Scientifique
Synthesis and Docking Studies
- Piperazine-1-yl-1H-indazole derivatives, including compounds related to "1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride", have significant importance in medicinal chemistry. Novel compounds in this category are synthesized through efficient processes and characterized by spectral analysis. Such compounds are also subject to docking studies, which are crucial for understanding their potential interactions with biological targets (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).
Metabolism Studies
- Research into the metabolism of related compounds, like the dopamine D(4) selective antagonist L-745,870, provides insights into their biotransformation in vivo. Such studies involve advanced techniques like liquid chromatography-tandem mass spectrometry and NMR, highlighting the metabolic pathways and potential intermediates formed (K. Zhang et al., 2000).
Pharmacological Evaluation
- The design and synthesis of novel derivatives of compounds structurally similar to "1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride" are evaluated for their pharmacological properties. Such evaluations can encompass activities like antidepressant and antianxiety effects, providing a foundation for potential therapeutic applications (J. Kumar et al., 2017).
Molecular Interaction Studies
- Investigation into the molecular interactions of antagonists structurally similar to the query compound with specific receptors, like the CB1 cannabinoid receptor, is another key application area. These studies utilize molecular orbital methods and quantitative structure-activity relationship models, enhancing understanding of binding interactions and pharmacophore models (J. Shim et al., 2002).
Crystal Structure Analysis
- The crystal structures of related anticonvulsant compounds are analyzed using X-ray diffraction data. Such studies reveal important insights into the molecular conformation and electronic properties, which are crucial for understanding the compound's interactions and stability (G. Georges et al., 1989).
Synthesis and Drug Development
- The compound's derivatives are also explored in the context of drug development, where synthesis, receptor binding affinity, and molecular docking studies are conducted. These efforts contribute to the discovery of new therapeutic agents with specific target interactions (I. Parveen et al., 2017).
Propriétés
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTIVHSPXBIEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



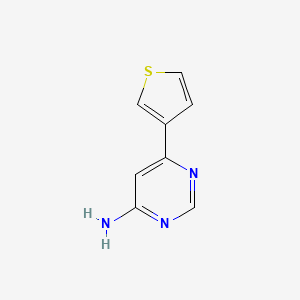
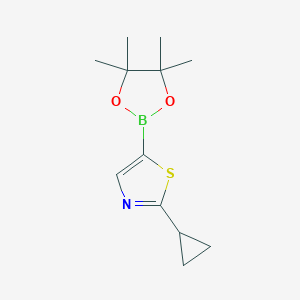
![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)
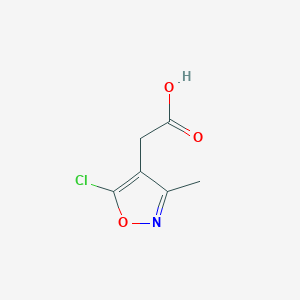
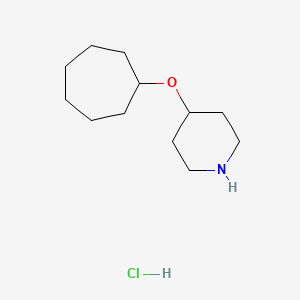
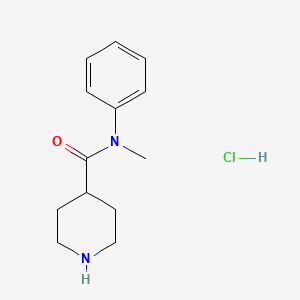
![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)
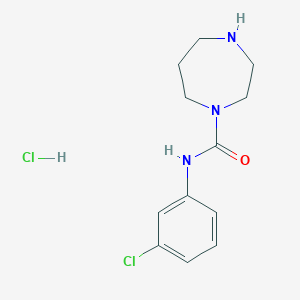
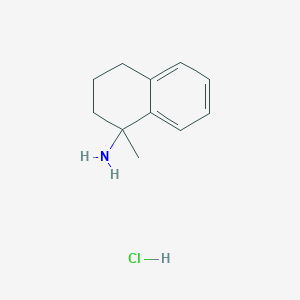
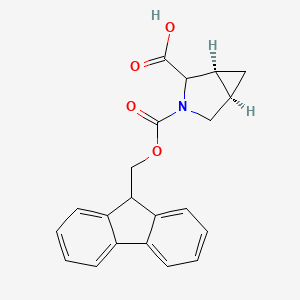
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
